molecular formula C11H12ClNO3S2 B1139266 Retra CAS No. 1036069-26-7

Retra

Cat. No.: B1139266
CAS No.: 1036069-26-7
M. Wt: 305.8 g/mol
InChI Key: ZZAVDVMJZKDBIB-UHFFFAOYSA-N
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Description

Retra is a small-molecule compound known for its ability to reactivate mutant p53 proteins in cancer cells. Mutant p53 is present in nearly half of all cancer cases and contributes to malignancy by blocking the function of p73, a member of the p53 family. This compound specifically targets and suppresses mutant p53-bearing tumor cells by releasing p73 from the inhibitory complex with mutant p53, thereby restoring its tumor-suppressor functions .

Preparation Methods

Retra can be synthesized through a series of chemical reactions involving the formation of a thioethanone structure. The synthetic route typically involves the reaction of 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(3,4-dihydroxyphenyl)ethanone with appropriate reagents under controlled conditions. The compound is then purified and characterized using standard techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Retra undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines.

Scientific Research Applications

Retra has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Retra exerts its effects by disrupting the interaction between mutant p53 and p73. This disruption leads to the release of p73, which can then activate a set of p53-regulated genes involved in tumor suppression. The molecular targets of this compound include the mutant p53-p73 complex, and the pathways involved are primarily related to apoptosis and cell cycle regulation .

Properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S2.ClH/c13-8-2-1-7(5-9(8)14)10(15)6-17-11-12-3-4-16-11;/h1-2,5,13-14H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAVDVMJZKDBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SCC(=O)C2=CC(=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676881
Record name 2-[(4,5-Dihydro-1,3-thiazol-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173023-52-3, 1036069-26-7
Record name Ethanone, 2-[(4,5-dihydro-2-thiazolyl)thio]-1-(3,4-dihydroxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173023-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4,5-Dihydro-1,3-thiazol-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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